molecular formula C10H18N4O2 B8436810 4-amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide

4-amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B8436810
M. Wt: 226.28 g/mol
InChI Key: WIUYWUABOOUFAY-UHFFFAOYSA-N
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Description

4-amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

4-amino-2-(2-ethoxyethyl)-5-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C10H18N4O2/c1-3-7-8(11)9(10(12)15)14(13-7)5-6-16-4-2/h3-6,11H2,1-2H3,(H2,12,15)

InChI Key

WIUYWUABOOUFAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1N)C(=O)N)CCOCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide from step 1 (5.70 g, 22 mmol) and palladium hydroxide (1.0 g) in ethanol (110 mL) was treated with ammonium formate (7.01 g, 111 mmol) in four unequal portions at about 10 minute intervals. The resulting mixture was heated under reflux for two hours and then cooled. The mixture was filtered through celite and concentrated. The resulting residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to provide 2.45 g of the title compound. 1H NMR (400 MHz, CDCl3): δ 1.17 (t, 3 H), 1.21-1.32 (m, 3 H), 2.60 (q, 2 H), 3.53 (q, 2 H), 3.79-3.95 (m, 2 H), 4.38-4.52 (m, 2 H). MS (ESI) m/z 227.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide from step 1 (15.0 g, 58 mmol), 5% Platinum-on-carbon (0.75 g), and isopropyl acetate (150 mL) were combined and the mixture was stirred under 80 psi of hydrogen for about 50 hours. The mixture was then filtered through celite, the celite was rinsed with acetonitrile, and the filtrate was concentrated. The material eventually crystallized to give 13.7 g as a hydrate of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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